2-(Chloromethyl)-1-ethoxy-2-methylbutane
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Overview
Description
2-(Chloromethyl)-1-ethoxy-2-methylbutane is an organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of a chloromethyl group attached to a butane backbone, which also contains an ethoxy and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxy-2-methylbutane can be achieved through several methods. One common method involves the reaction of 2-methyl-2-butanol with thionyl chloride to form 2-chloromethyl-2-methylbutane, which is then reacted with ethanol in the presence of a base to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or other suitable solvents
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-ethoxy-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or other reduced hydrocarbons.
Scientific Research Applications
2-(Chloromethyl)-1-ethoxy-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-ethoxy-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-methoxy-2-methylbutane
- 2-(Chloromethyl)-1-ethoxy-2-ethylbutane
- 2-(Bromomethyl)-1-ethoxy-2-methylbutane
Uniqueness
2-(Chloromethyl)-1-ethoxy-2-methylbutane is unique due to the presence of both an ethoxy and a chloromethyl group on the same carbon atom. This combination of functional groups provides distinct reactivity patterns compared to similar compounds, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H17ClO |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-2-(ethoxymethyl)-2-methylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(3,6-9)7-10-5-2/h4-7H2,1-3H3 |
InChI Key |
DUPZGWYWYRDHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COCC)CCl |
Origin of Product |
United States |
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